2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile
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Overview
Description
2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a diazenyl group, and a dinitrobenzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then subjected to diazotization, followed by coupling with a dinitrobenzonitrile derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro groups or the diazenyl group.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while reduction may produce amine derivatives.
Scientific Research Applications
2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{8-[(2-Hydroxyethyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile
- 2-[(E)-{8-[(2-Hydroxybutyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile
Uniqueness
2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
89903-86-6 |
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Molecular Formula |
C19H15N7O5 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[[8-(2-hydroxypropylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C19H15N7O5/c1-11(27)10-22-16-5-4-15(14-3-2-6-21-19(14)16)23-24-18-12(9-20)7-13(25(28)29)8-17(18)26(30)31/h2-8,11,22,27H,10H2,1H3 |
InChI Key |
ULEBRRCHIRKQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2)O |
Origin of Product |
United States |
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